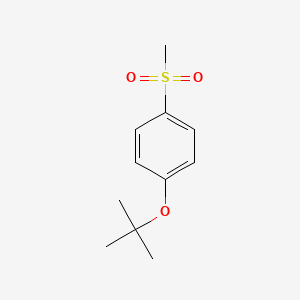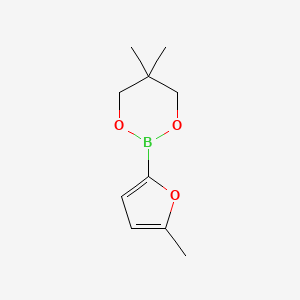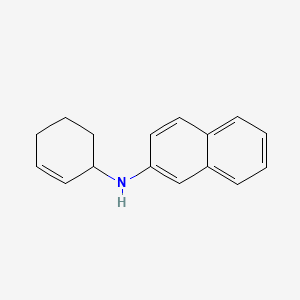![molecular formula C18H31NSi B14132539 1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine CAS No. 89193-58-8](/img/structure/B14132539.png)
1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 2-methyl-3-[4-(trimethylsilyl)phenyl]propyl group. The trimethylsilyl group, often abbreviated as TMS, is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Chemical Reactions Analysis
1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine has several scientific research applications:
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring high chemical stability and inertness.
Mechanism of Action
The mechanism of action of 1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine involves its interaction with molecular targets and pathways. The trimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules . The piperidine ring can interact with various biological targets, potentially affecting neurotransmitter systems and other cellular pathways.
Comparison with Similar Compounds
1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine can be compared with other similar compounds, such as:
1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}morpholine: Similar structure but with a morpholine ring.
1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}azepane: Similar structure but with an azepane ring.
The uniqueness of this compound lies in its specific combination of the piperidine ring and the trimethylsilyl group, which provides distinct chemical and biological properties.
Properties
CAS No. |
89193-58-8 |
|---|---|
Molecular Formula |
C18H31NSi |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane |
InChI |
InChI=1S/C18H31NSi/c1-16(15-19-12-6-5-7-13-19)14-17-8-10-18(11-9-17)20(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3 |
InChI Key |
WEZYSIGASCAEIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)[Si](C)(C)C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride](/img/structure/B14132462.png)
![4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14132469.png)
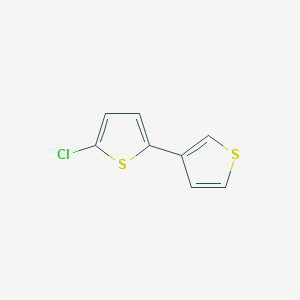

![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
![2-[3-[2-(2-Hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride](/img/structure/B14132490.png)
![2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one](/img/structure/B14132492.png)
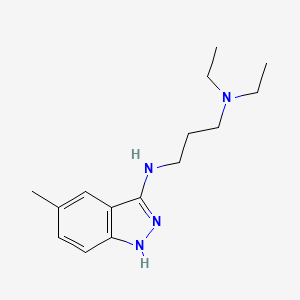
![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B14132503.png)
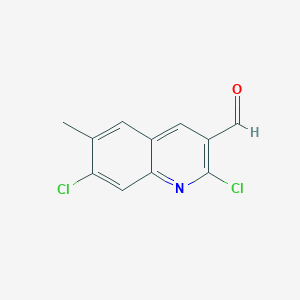
methanone](/img/structure/B14132518.png)
